2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide typically involves multi-step organic reactions. One common approach is the functionalization of pyrrole and pyrazine derivatives, followed by coupling with a cyclohexyl acetamide intermediate. The reaction conditions often require the use of catalysts such as Rhodium (III) and specific solvents to control the reaction pathways .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Mechanism of Action
The mechanism of action for 2-(1H-pyrrol-1-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares a similar pyrrole and pyrazine structure but differs in its functional groups.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(12-20-9-1-2-10-20)19-13-3-5-14(6-4-13)22-16-11-17-7-8-18-16/h1-2,7-11,13-14H,3-6,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLJKNYLWJLFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C=CC=C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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